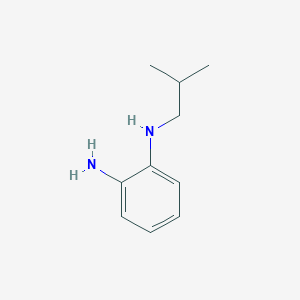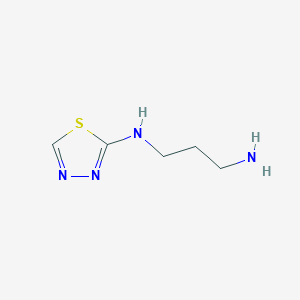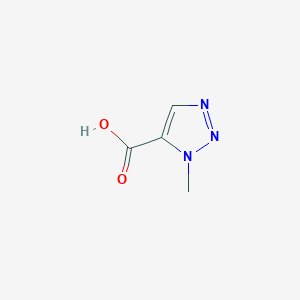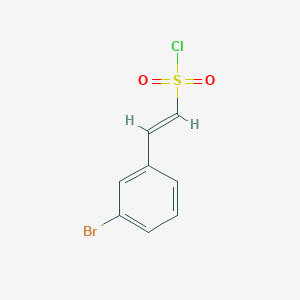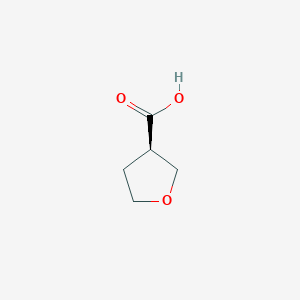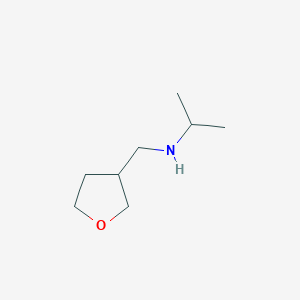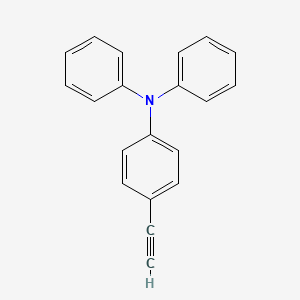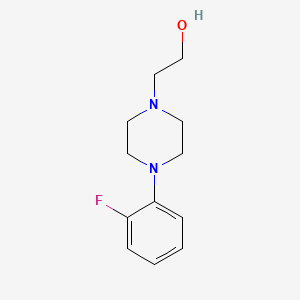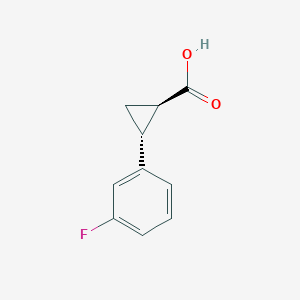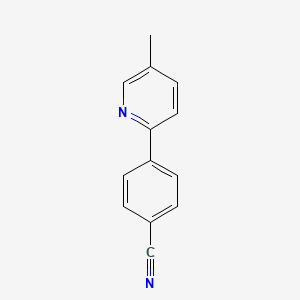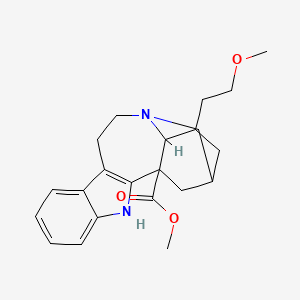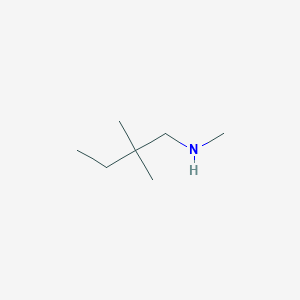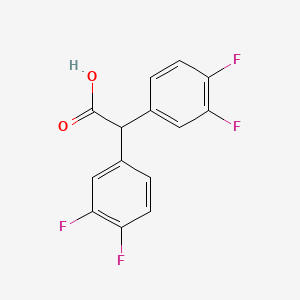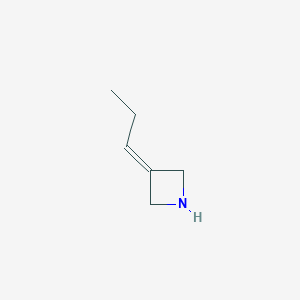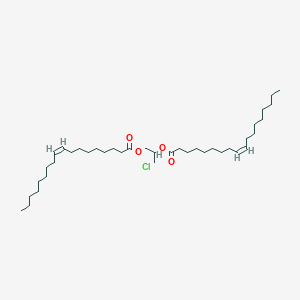
rac 1,2-Dioleoyl-3-chloropropanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac 1,2-Dioleoyl-3-chloropropanediol is an organic compound that belongs to the class of chloropropanols. It is a derivative of 3-chloropropane-1,2-diol, where the hydroxyl groups are esterified with oleic acid. This compound is of interest due to its presence as a contaminant in processed foods and its potential health implications.
Preparation Methods
Synthetic Routes and Reaction Conditions
rac 1,2-Dioleoyl-3-chloropropanediol can be synthesized through the esterification of 3-chloropropane-1,2-diol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 3-chloropropane-1,2-diol dioleate involves the use of large-scale esterification reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
rac 1,2-Dioleoyl-3-chloropropanediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the chloropropanol moiety to other functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
rac 1,2-Dioleoyl-3-chloropropanediol has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of chloropropanols and their derivatives.
Biology: The compound is studied for its potential toxicological effects and its impact on biological systems.
Medicine: Research is conducted to understand its role as a contaminant in food and its potential health risks.
Industry: It is used in the development of food processing techniques to minimize the formation of chloropropanols.
Mechanism of Action
The mechanism of action of 3-chloropropane-1,2-diol dioleate involves its interaction with biological molecules. The compound can form adducts with proteins and DNA, leading to potential toxic effects. The molecular targets and pathways involved include:
Protein Adduct Formation: The compound can react with amino acids in proteins, leading to the formation of adducts that can disrupt protein function.
DNA Interaction: It can also interact with DNA, potentially causing mutations and other genetic damage.
Comparison with Similar Compounds
rac 1,2-Dioleoyl-3-chloropropanediol can be compared with other similar compounds, such as:
3-Chloropropane-1,2-diol dipalmitate: Another ester of 3-chloropropane-1,2-diol, where the hydroxyl groups are esterified with palmitic acid.
2-Chloropropane-1,3-diol: An isomer of 3-chloropropane-1,2-diol, with the chlorine atom located at a different position on the carbon chain.
Properties
Molecular Formula |
C39H71ClO4 |
|---|---|
Molecular Weight |
639.4 g/mol |
IUPAC Name |
[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H71ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3/b19-17-,20-18- |
InChI Key |
BLQSPZHGZHJLGB-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


